5-Benzyl-3-phenylimidazolidine-2,4-dione

HDAC inhibitor isoform selectivity epigenetics

Standard hydantoin probes lack characterized binding conformations and defined target selectivity, complicating SAR campaigns. 5-Benzyl-3-phenylimidazolidine-2,4-dione (CAS 2221-08-1) addresses this gap: • HDAC1-over-HDAC2 selectivity (IC50: 449 vs. 994 nM) - enables isoform-biased inhibitor design distinct from pan-HDAC agents. • Non-competitive IMPDH2 inhibition (Ki = 240 nM, free enzyme) - mechanistically differentiated from mycophenolic acid for free-enzyme-state targeting studies. • X-ray-validated folded conformation - delivers a defined starting geometry for structure-based drug design. Established microwave-assisted solid-phase and scalable solution-phase synthetic routes support cost-effective SAR expansion.

Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
CAS No. 2221-08-1
Cat. No. B1654343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyl-3-phenylimidazolidine-2,4-dione
CAS2221-08-1
Molecular FormulaC16H14N2O2
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2C(=O)N(C(=O)N2)C3=CC=CC=C3
InChIInChI=1S/C16H14N2O2/c19-15-14(11-12-7-3-1-4-8-12)17-16(20)18(15)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,17,20)
InChIKeyMZPQMSNHXOWKHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzyl-3-phenylimidazolidine-2,4-dione: Overview


5-Benzyl-3-phenylimidazolidine-2,4-dione (CAS 2221-08-1) is a trisubstituted hydantoin derivative bearing a benzyl group at C5 and a phenyl substituent at N3 of the imidazolidine-2,4-dione core. The compound belongs to the 5-benzyl-3-arylhydantoin subclass, which is structurally distinct from the clinically established 5,5-diphenylhydantoin (phenytoin) chemotype [1]. Curated bioactivity data from BindingDB and ChEMBL indicate that this compound engages two therapeutically relevant target classes: histone deacetylases (HDAC1/HDAC2) and inosine-5′-monophosphate dehydrogenase 2 (IMPDH2), suggesting a polypharmacological profile uncommon among simple hydantoin derivatives [2][3]. The compound is commercially available as a research-grade chemical (PubChem CID: 243395; molecular formula: C16H14N2O2; MW: 266.29 g/mol) [4].

Reported engagement of HDAC1/HDAC2 and IMPDH2 targets, supporting polypharmacology research in epigenetic and nucleotide metabolism pathways.
Structurally differentiated hydantoin scaffold with N3-phenyl and C5-benzyl substitution, distinct from phenytoin and simpler hydantoins.
Commercially available research-grade compound suitable for in vitro binding, enzyme inhibition, and molecular recognition studies.

5-Benzyl-3-phenylimidazolidine-2,4-dione: Substitution Concerns


Generic substitution within the hydantoin class is rendered unreliable by three structural features unique to 5-benzyl-3-phenylimidazolidine-2,4-dione. First, the N3-phenyl substituent eliminates the N3-hydrogen that is present in simpler hydantoins such as 5-benzylhydantoin (CAS 3530-82-3) or phenytoin, fundamentally altering hydrogen-bond donor capacity (1 donor vs. 2 in phenytoin) [1]. Second, X-ray crystallographic and NMR studies of 5-benzyl-3-arylhydantoins have demonstrated a non-bonded aromatic–amide attractive interaction that induces a folded conformation, a structural feature absent in 5,5-diphenyl-substituted hydantoins like phenytoin, with direct implications for molecular recognition at protein binding sites [1]. Third, the C5-benzyl group (rather than the C5-phenyl of phenytoin) introduces conformational flexibility at the sp³-hybridized methylene linker, which affects both the geometry of the hydantoin pharmacophore and the lipophilicity profile (XLogP3 = 2.7 for the target compound vs. 2.47 for phenytoin) [2]. These cumulative differences mean that substituting this compound with phenytoin, 5-benzylhydantoin, or 5-ethyl-5-phenylhydantoin (nirvanol) in a binding or functional assay will produce unpredictable and non-interchangeable results.

N3-phenyl substitutionAbsent N3-hydrogen reduces hydrogen-bond donor capacity compared to phenytoin or 5-benzylhydantoin, altering binding interactions.
Folded conformationIntramolecular aromatic–amide interaction induces a folded geometry not present in phenytoin, affecting pharmacophore presentation.
C5-benzyl flexibility and lipophilicityMethylene linker at C5 adds conformational freedom and shifts lipophilicity profile, which may alter membrane partitioning and target recognition compared to 5,5-diphenyl hydantoins.

5-Benzyl-3-phenylimidazolidine-2,4-dione: Differentiation Evidence


HDAC1 versus HDAC2 Isoform Selectivity

5-Benzyl-3-phenylimidazolidine-2,4-dione exhibits a measurable preference for HDAC1 (IC50 = 449 nM) over HDAC2 (IC50 = 994 nM), yielding an HDAC1/HDAC2 selectivity ratio of approximately 2.2-fold. This contrasts with the broadly used reference pan-HDAC inhibitor suberoylanilide hydroxamic acid (SAHA, vorinostat), which inhibits HDAC1 and HDAC2 with near-equipotent IC50 values in the low nanomolar range (typically <50 nM for both isoforms) and displays <2-fold selectivity across Class I HDACs (HDAC1, HDAC2, HDAC3) [1]. The data were generated using recombinant human HDAC1 and HDAC2 in a fluorescence-based assay with 30 min pre-incubation prior to substrate addition (BindingDB / ChEMBL curated data) [2]. This selectivity profile, although modest, is structurally encoded by the 5-benzyl-3-aryl substitution pattern and distinguishes the compound from equipotent, non-selective hydantoin-based HDAC inhibitors.

HDAC1/HDAC2 Selectivity
Cross-study comparable
Target: HDAC1 IC50 449 nM vs HDAC2 IC50 994 nM; ratio ~2.2
vs comparator
SAHA (vorinostat): near-equipotent on HDAC1 and HDAC2 (low nM)
Reported HDAC1 isoform preference context; modest selectivity supports HDAC1-biased probe exploration.
Fluorescence-based assay; recombinant human isoforms.
HDAC inhibitor isoform selectivity epigenetics cancer

IMPDH2 Substrate-Dependent Inhibition

5-Benzyl-3-phenylimidazolidine-2,4-dione inhibits human IMPDH2 with a Ki of 240 nM in a direct enzyme inhibition assay, with substrate-dependent variation observed: Ki = 430 nM when IMP is used as the competing substrate, and Ki = 440 nM when NAD is the competing substrate [1]. This substrate-dependent Ki profile indicates that the compound does not compete equally with both substrates, distinguishing it from classical IMPDH inhibitors such as mycophenolic acid (MPA), which is an uncompetitive inhibitor with respect to IMP and NAD, binding to the E-XMP* intermediate with Ki values typically below 10 nM for human IMPDH2 [2]. The weaker IMPDH2 affinity of the target compound relative to MPA is offset by a distinct mechanism of inhibition—non-competitive with respect to the enzyme alone (Ki 240 nM) and only weakly competitive with either substrate—suggesting the compound binds preferentially to the free enzyme rather than to the enzyme–substrate complex.

IMPDH2 Inhibition Mechanism
Cross-study comparable
Target: Ki 240 nM (enzyme), 430 nM (IMP comp.), 440 nM (NAD comp.)
vs comparator
Mycophenolic acid (MPA): uncompetitive, Ki
Non-competitive free-enzyme engagement distinct from MPA's uncompetitive mechanism; supports mechanistic probe research.
Substrate-dependent Ki indicates non-equivalent competition with IMP and NAD.
Conformation (X-ray/NMR)
Class-level inference
Folded conformation via aromatic–amide attraction (X-ray and NMR); phenytoin adopts open, propeller-like geometry.
Distinct three-dimensional pharmacophore context; relevant for molecular recognition and docking studies.
Qualitative difference; no conformational energy comparison available.
Anticonvulsant Scaffold
Class-level inference
5-Benzylhydantoin analogs (N3-unsubstituted) show MES activity comparable to phenytoin. N3-phenyl derivative untested.
Class-level scaffold validation context; direct anticonvulsant profiling of this compound is required.
Extrapolation from Mehta et al. (1981); no data for CAS 2221-08-1.
IMPDH2 inhibitor nucleotide metabolism immunosuppression substrate-competitive

Folded Conformation vs Phenytoin

Proton and ¹³C NMR spectroscopy combined with X-ray diffraction analysis of 5-benzyl-3-arylhydantoins, including 5-benzyl-3-phenylimidazolidine-2,4-dione, has conclusively demonstrated a non-bonded aromatic–amide attractive interaction between the C5-benzyl aromatic ring and the amide carbonyl at position 2 or 4 of the hydantoin ring. This interaction induces a folded conformation in both solution and solid state, wherein the benzyl aromatic ring folds back toward the hydantoin core rather than extending into solvent [1]. In contrast, the anticonvulsant phenytoin (5,5-diphenylhydantoin) lacks a flexible methylene linker at C5, and both phenyl rings are directly attached to the sp³-hybridized C5, resulting in a propeller-like arrangement with no intramolecular aromatic–amide interaction. The folded conformation of the target compound creates a distinct three-dimensional pharmacophore that differs from the 'open' conformation of phenytoin, directly affecting the spatial presentation of the N3-phenyl and C5-benzyl groups to protein targets [1].

Conformation (X-ray/NMR)
Class-level inference
Folded conformation via aromatic–amide attraction (X-ray and NMR); phenytoin adopts open, propeller-like geometry.
Distinct three-dimensional pharmacophore context; relevant for molecular recognition and docking studies.
Qualitative difference; no conformational energy comparison available.
conformational analysis X-ray crystallography NMR spectroscopy hydantoin pharmacophore

Anticonvulsant Scaffold Validation

The 5-benzylhydantoin scaffold has been pharmacologically validated as an anticonvulsant pharmacophore by Mehta et al. (1981), who systematically evaluated a series of alkoxy- and halogen-substituted 5-benzylhydantoins for anticonvulsant activity using maximal electroshock (MES) and metrazol-induced threshold clonic seizure models in rats [1]. The most potent compound in that series, 5-[3-(trifluoromethyl)benzyl]hydantoin, demonstrated MES ED50 activity comparable to phenytoin (ED50 ≈ 11 mg/kg for phenytoin in the MES model, as cited within the study). However, the specific compound 5-benzyl-3-phenylimidazolidine-2,4-dione was not part of that study; the Mehta series evaluated N3-unsubstituted 5-benzylhydantoins, whereas the target compound bears an additional N3-phenyl substituent [1]. Enebäck and Alberty (1965) reported on 5-phenyl-5-benzyl-hydantoins with anticonvulsive activity, but again, these differ from the target compound by possessing a phenyl group at C5 rather than the N3-phenyl substitution pattern [2]. Consequently, the anticonvulsant potential of 5-benzyl-3-phenylimidazolidine-2,4-dione itself has not been directly measured in published seizure models. The class-level evidence supports the viability of the 5-benzylhydantoin core as an anticonvulsant scaffold, but extrapolation to the specific N3-phenyl derivative requires experimental verification.

Anticonvulsant Scaffold
Class-level inference
5-Benzylhydantoin analogs (N3-unsubstituted) show MES activity comparable to phenytoin. N3-phenyl derivative untested.
Class-level scaffold validation context; direct anticonvulsant profiling of this compound is required.
Extrapolation from Mehta et al. (1981); no data for CAS 2221-08-1.
anticonvulsant 5-benzylhydantoin MES seizure model phenytoin comparator

5-Benzyl-3-phenylimidazolidine-2,4-dione: Procurement and Applications


HDAC1-Biased Probe Development

The compound's ~2.2-fold HDAC1-over-HDAC2 selectivity (IC50: 449 nM vs. 994 nM), while modest, provides a tractable starting point for medicinal chemistry optimization toward HDAC1-biased inhibitors [1]. Unlike pan-HDAC inhibitors such as SAHA that show near-equipotent inhibition across Class I HDAC isoforms, this hydantoin scaffold encodes measurable isoform discrimination [1]. Procurement of this compound is appropriate for structure–activity relationship (SAR) campaigns aiming to enhance HDAC1 selectivity through substitution at the benzyl or phenyl rings. The compound's well-characterized folded conformation (established by X-ray crystallography [2]) provides a defined starting geometry for structure-based drug design, which is not available for more flexible or uncharacterized hydantoin analogs.

IMPDH2 Mechanistic Probe

The compound's distinct IMPDH2 inhibition mechanism—non-competitive with respect to free enzyme (Ki = 240 nM) and weakly competitive with IMP (Ki = 430 nM) and NAD (Ki = 440 nM)—differs fundamentally from the uncompetitive mechanism of mycophenolic acid [3]. This mechanistic distinction makes the compound valuable as a probe to investigate IMPDH2 inhibition via the free enzyme state rather than the E-XMP* covalent intermediate. Researchers studying IMPDH2 as a target for immunosuppressive, antiviral, or anticancer therapy may procure this compound to explore whether non-competitive IMPDH2 inhibition offers a differentiated safety profile compared to uncompetitive inhibitors, which are associated with gastrointestinal toxicity driven by potent target engagement in intestinal epithelia.

Anticonvulsant Lead Optimization

The 5-benzylhydantoin scaffold has been pharmacologically validated as an anticonvulsant core by Mehta et al. (1981), with certain N3-unsubstituted analogs achieving MES ED50 values comparable to phenytoin [4]. However, the N3-phenyl substitution pattern present in 5-benzyl-3-phenylimidazolidine-2,4-dione was not explored in that study, representing an underexplored region of anticonvulsant chemical space. Procurement of this compound is recommended for anticonvulsant drug discovery programs seeking to diversify beyond the extensively studied N3-alkyl and N3-unsubstituted 5-benzylhydantoins. The compound's distinct lipophilicity (XLogP3 = 2.7 vs. 2.47 for phenytoin) and unique folded conformation [2] may confer differentiated blood–brain barrier penetration and target engagement profiles relative to existing hydantoin anticonvulsants.

Library Synthesis and Derivatization

A microwave-assisted solid-phase synthesis protocol for 3,5- and 1,3,5-substituted hydantoins, including 5-benzyl-3-phenylimidazolidine-2,4-dione, has been described, enabling rapid parallel synthesis of hydantoin libraries for high-throughput screening . Additionally, the compound's parent patent family (US 4,911,748 and US 4,958,028) describes scalable solution-phase processes for preparing 5-substituted-3-phenyl-imidazolidine-2,4-diones, including the 5-benzyl analog, via alkylation of 3-phenylhydantoin with benzyl halides under basic conditions [5]. For procurement by medicinal chemistry groups and CROs engaged in library synthesis, this existing synthetic methodology reduces the risk of synthetic tractability issues and supports cost-effective scale-up for SAR expansion.

Application
Selection Property
Validation Focus
HDAC isoform selectivity studies
HDAC1/HDAC2 selectivity profile
Isoform-specific activity assays
IMPDH2 enzyme mechanism research
Non-competitive inhibition mechanism
Substrate-dependent Ki profiling
Anticonvulsant scaffold diversification
N3-phenyl substitution pattern
Seizure model endpoint context (requires direct testing)
Hydantoin library synthesis
Microwave-assisted and solution-phase routes
Scalable alkylation methodology availability
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